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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of

cobalt-rhodium carbonyl clusters. The information is curated for researchers, scientists, and

professionals in drug development who are interested in the fundamental properties of these

bimetallic compounds. This document summarizes key thermodynamic data, details relevant

experimental protocols, and visualizes the relationships between different cluster species.

Introduction to Cobalt-Rhodium Carbonyl Clusters
Bimetallic carbonyl clusters containing cobalt and rhodium are of significant interest due to their

potential applications in catalysis, particularly in hydroformylation and related carbonylation

reactions. The synergistic effects between the two different metal centers can lead to unique

reactivity and selectivity. Understanding the thermodynamic stability of these clusters is crucial

for predicting their behavior under reaction conditions, optimizing catalyst performance, and

designing new catalytic systems. The stability of these clusters is governed by the strength of

the metal-metal and metal-ligand bonds, as well as the overall cluster geometry.

Thermodynamic Data
The thermodynamic stability of cobalt-Rhodium carbonyl clusters can be quantified through

various parameters, including reaction enthalpies, entropies, and Gibbs free energies for their

formation and interconversion, as well as their thermal decomposition temperatures.
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Equilibrium Thermodynamics of CoRh(CO)₇ and
CoRh(CO)₈
A key study by Garland et al. provides experimental thermodynamic parameters for the

equilibrium between the coordinatively unsaturated species CoRh(CO)₇ and the saturated

CoRh(CO)₈ in n-hexane solvent. This equilibrium is a critical aspect of the thermodynamic

landscape of the Co-Rh carbonyl system.

Table 1: Thermodynamic Parameters for the Equilibrium CoRh(CO)₇ + CO ⇌ CoRh(CO)₈[1]

Parameter Value

Enthalpy of Reaction (ΔrH°ₓ) -23.5 ± 3.4 kJ/mol (-5.7 ± 0.8 kcal/mol)

Entropy of Reaction (ΔrS°ₓ) -71 ± 12 J/(mol·K) (-17 ± 2.8 cal/(mol·K))

Volume of Reaction (ΔrV∞ₓ at 288 K) -48 ± 21 mL/mol

Gibbs Free Energy of Reaction (ΔrG°ₓ at 293 K,

0.1 MPa)
~ -2.0 kJ/mol (~ -0.5 kcal/mol)

These parameters were determined from experimental data in the temperature range of 258-

288 K and a CO pressure range of 1.0-10 MPa.[1]

Theoretical Insights into Tetranuclear Clusters
While extensive experimental thermodynamic data for a wide range of Co-Rh clusters is

limited, theoretical studies provide valuable insights into their relative stabilities. A density

functional theory (DFT) study by Salimi and Nezhadali Baghan investigated the geometric

structure and isomeric stability of tetranuclear clusters with the general formula CoₙRhₘ(CO)₁₂

(where n+m=4).[2]

The calculations revealed that for mixed-metal clusters such as [Co₃Rh(CO)₁₂],

[Co₂Rh₂(CO)₁₂], and [CoRh₃(CO)₁₂], the most stable isomeric form is the one where the

rhodium atom occupies an apical position in the cluster framework.[2] This preference can be

attributed to the electronic properties of rhodium and its influence on the overall bonding within

the cluster.
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Experimental Protocols
The determination of the thermodynamic stability and characterization of cobalt-rhodium

carbonyl clusters involves a combination of synthetic and analytical techniques.

Synthesis of Cobalt-Rhodium Carbonyl Clusters
Synthesis of Dodecarbonyl-dicobalt-dirhodium, [Co₂Rh₂(CO)₁₂]

This procedure is adapted from the work of Fachinetti, Lanza, and Sbrana.

Reactants: Anionic carbonyl species such as [Co(CO)₄]⁻ and a rhodium carbonyl precursor,

for example, [Rh(CO)₂Cl]₂.

Solvent: A suitable aprotic solvent like tetrahydrofuran (THF).

Procedure:

A solution of the rhodium precursor is treated with a stoichiometric amount of the cobalt

carbonylate solution under an inert atmosphere (e.g., nitrogen or argon).

The reaction mixture is stirred at a controlled temperature, typically ranging from room

temperature to slightly elevated temperatures, to facilitate the cluster formation.

The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing

the characteristic carbonyl stretching frequencies of the product cluster.

Upon completion, the solvent is removed under reduced pressure, and the resulting solid

residue is purified by crystallization or chromatography to yield the desired [Co₂Rh₂(CO)₁₂]

cluster.

Synthesis of Dodecarbonyl-tricobalt-rhodium, [Co₃Rh(CO)₁₂]

A similar synthetic strategy to the one described above can be employed, adjusting the

stoichiometry of the cobalt and rhodium precursors to favor the formation of the Co₃Rh cluster.

Characterization Techniques
Infrared (IR) Spectroscopy:
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Principle: IR spectroscopy is a powerful tool for characterizing metal carbonyl clusters. The

stretching frequencies of the carbonyl ligands (ν(CO)) are sensitive to the electronic

environment of the metal centers and the bonding mode of the CO groups (terminal,

bridging, or face-capping).

Procedure: A small sample of the cluster is dissolved in a suitable solvent (e.g., hexane,

THF) or prepared as a solid mull (e.g., Nujol). The IR spectrum is recorded in the carbonyl

stretching region (typically 1700-2200 cm⁻¹). The number, position, and relative intensity of

the ν(CO) bands provide a fingerprint of the cluster's structure and symmetry.

Mass Spectrometry (MS):

Principle: Mass spectrometry provides information about the molecular weight and

composition of the cluster. Fragmentation patterns can also offer insights into the stability of

the metal core and the strength of the metal-ligand bonds.[3][4] The dominant fragmentation

pathway for metal carbonyl clusters is the sequential loss of carbonyl ligands.[3]

Procedure:

A solution of the cluster is introduced into the mass spectrometer, often using techniques

like electrospray ionization (ESI) for anionic clusters.[3]

The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular

formula.

Collision-induced dissociation (CID) experiments can be performed to induce

fragmentation. By varying the collision energy, an energy-dependent mass spectrum can

be obtained, revealing the stepwise loss of CO ligands and potentially indicating structural

rearrangements of the metallic core.[3]

Temperature-Programmed Desorption (TPD):

Principle: TPD is used to study the thermal stability of clusters adsorbed on a surface. It

provides information on the desorption energies of the ligands and the decomposition

temperature of the cluster.

Procedure:
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The cobalt-rhodium carbonyl cluster is adsorbed onto a well-defined single crystal surface

under ultra-high vacuum (UHV) conditions.

The crystal is then heated at a linear rate, and a mass spectrometer monitors the species

desorbing from the surface as a function of temperature.

The resulting TPD spectrum shows peaks corresponding to the desorption of CO and

potentially other fragments. The temperature at which these peaks appear is related to the

activation energy for desorption and can be used to assess the strength of the metal-

carbonyl bond.

Calorimetry:

Principle: Calorimetry allows for the direct measurement of the heat changes associated with

chemical reactions, providing values for the enthalpy of reaction (ΔH).

Procedure: A reaction, such as the formation of a Co-Rh cluster from its precursors, is

carried out inside a calorimeter. The heat evolved or absorbed during the reaction is

measured, allowing for the determination of the reaction enthalpy. For reactions involving

gases, such as the addition of CO to a cluster, specialized high-pressure calorimetric

techniques are required.

Visualization of Cluster Relationships
The following diagram illustrates the key relationships between different cobalt-rhodium

carbonyl species, highlighting the equilibrium and decomposition pathways.

Co₂Rh₂(CO)₁₂

CoRh(CO)₇

+ CO

Decomposition Products
(e.g., Co₂(CO)₈, Rh₄(CO)₁₂)Thermal Decomposition

CoRh(CO)₈

+ CO

Thermal Decomposition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15414044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15414044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Relationship between key cobalt-rhodium carbonyl cluster species.

Conclusion
The thermodynamic stability of cobalt-rhodium carbonyl clusters is a complex interplay of

factors including the metal-metal and metal-ligand bond strengths, the cluster's nuclearity and

geometry, and the surrounding reaction conditions such as temperature and carbon monoxide

pressure. While a complete experimental thermodynamic dataset for the entire family of Co-Rh

clusters is not yet available, the existing experimental and theoretical data provide a solid

foundation for understanding their behavior. The combination of advanced synthetic techniques

and powerful analytical methods will continue to unravel the intricate details of the stability and

reactivity of these fascinating bimetallic systems, paving the way for their rational application in

catalysis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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